5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
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Overview
Description
5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a benzodiazole and a pyrrolone ring, makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolone moiety. Common reagents used in these reactions include bromine, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Safety measures and environmental considerations are also crucial in the industrial production process.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Halogen atoms like bromine can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while substitution reactions can yield a wide range of functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules. Its ability to form hydrogen bonds and interact with various enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound may be explored for their therapeutic potential. The presence of the benzodiazole ring, known for its pharmacological properties, adds to the interest in this compound for medicinal chemistry.
Industry
In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings. Its unique chemical properties can enhance the performance and functionality of these materials.
Mechanism of Action
The mechanism of action of 5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s ability to bind to these targets can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole and pyrrolone derivatives. Examples include:
- 5-Amino-1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
- 5-Amino-1-(4-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one
Uniqueness
What sets 5-Amino-1-(4-bromophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one apart is its specific substitution pattern and the presence of the bromine atom. This unique structure can lead to distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H15BrN4O |
---|---|
Molecular Weight |
383.2 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol |
InChI |
InChI=1S/C18H15BrN4O/c1-22-14-5-3-2-4-13(14)21-18(22)16-15(24)10-23(17(16)20)12-8-6-11(19)7-9-12/h2-9,20,24H,10H2,1H3 |
InChI Key |
NGQHBCHSDXLIPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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